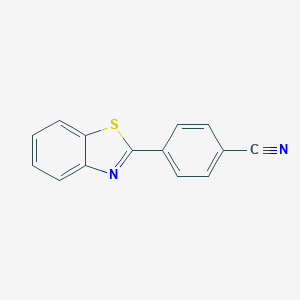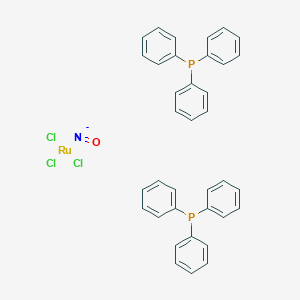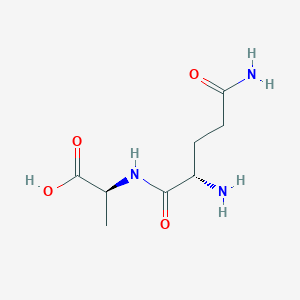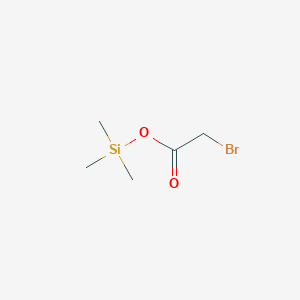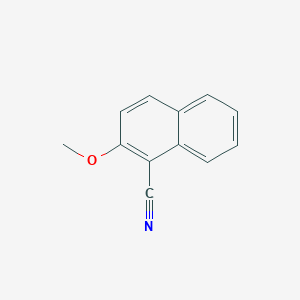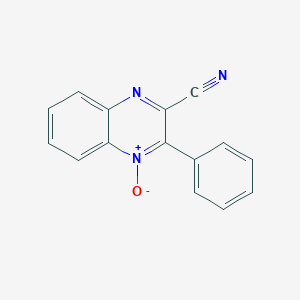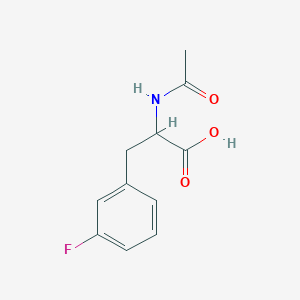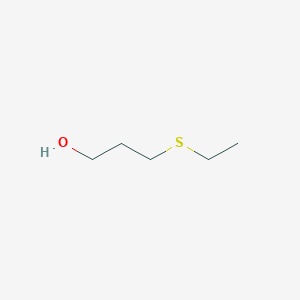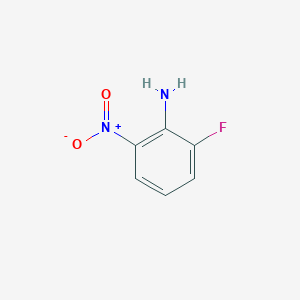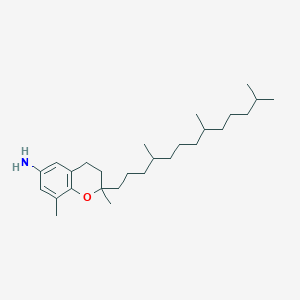
3,4-Dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-amine, also known as tocopherol amine, is a synthetic compound derived from vitamin E. This compound has gained significant interest in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Tocopherol amine has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and cardiovascular diseases. Studies have shown that 3,4-Dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-amine amine has antioxidant and anti-inflammatory properties, which may help reduce oxidative stress and inflammation, both of which are associated with the development of these diseases.
Wirkmechanismus
Tocopherol amine exerts its therapeutic effects by scavenging free radicals and reducing oxidative stress. It also inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response.
Biochemische Und Physiologische Effekte
Tocopherol amine has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce lipid peroxidation, increase glutathione levels, and improve mitochondrial function. It has also been found to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,4-Dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-amine amine in lab experiments is its stability, which allows for long-term storage and use. It is also relatively easy to synthesize, making it readily available for research. However, one limitation is the lack of studies on its toxicity and safety, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 3,4-Dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-amine amine. One area of interest is its potential use in cancer therapy, as studies have shown that it can inhibit tumor growth and induce apoptosis in cancer cells. Another area of research is its potential use in the treatment of neurodegenerative diseases, as it has been found to improve cognitive function and reduce neuroinflammation. Additionally, further studies on its safety and toxicity are needed to determine its potential for clinical use.
Conclusion:
In conclusion, 3,4-Dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-amine amine is a synthetic compound derived from vitamin E that has gained significant interest in scientific research due to its potential therapeutic applications. It has antioxidant and anti-inflammatory properties, and has been studied for its potential use in cancer, neurodegenerative diseases, and cardiovascular diseases. While there are limitations to its use in lab experiments, further research is needed to determine its potential for clinical use.
Synthesemethoden
Tocopherol amine is synthesized by reacting α-3,4-Dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-amine with 1-bromo-4,8,12-trimethyltridecane and then reducing the resulting compound with lithium aluminum hydride. The final product is obtained after purification through column chromatography.
Eigenschaften
CAS-Nummer |
18230-02-9 |
|---|---|
Produktname |
3,4-Dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-amine |
Molekularformel |
C27H47NO |
Molekulargewicht |
401.7 g/mol |
IUPAC-Name |
2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-amine |
InChI |
InChI=1S/C27H47NO/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22H,7-17,28H2,1-6H3 |
InChI-Schlüssel |
VORNVULEBPTBJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)N |
Kanonische SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)N |
Synonyme |
delta-Toc-amine delta-tocopheramine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



